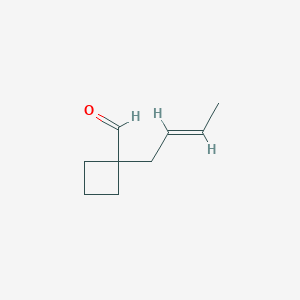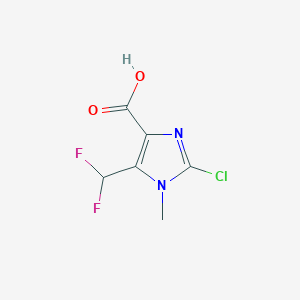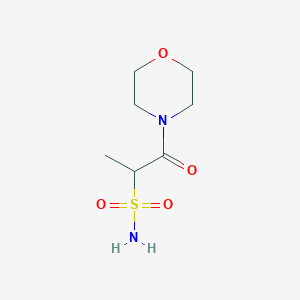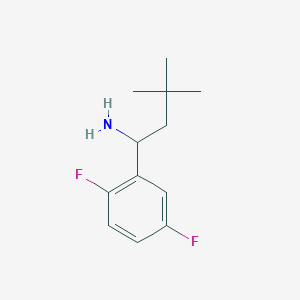![molecular formula C14H21ClO B13212766 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13212766.png)
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is an organic compound with a complex structure It is characterized by the presence of a phenyl ring substituted with two isopropyl groups and a chloroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the chlorination of 1-[2,4-Bis(propan-2-yl)phenyl]ethanol. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the alkylation of phenol to introduce the isopropyl groups, followed by the formation of the ethanol derivative and subsequent chlorination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaSMe) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol involves its interaction with specific molecular targets. The chloroethanol moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-[2,4-Bis(propan-2-yl)phenyl]ethanol: Lacks the chloro group, making it less reactive in substitution reactions.
1-[2,4-Bis(propan-2-yl)phenyl]-2-bromoethan-1-ol: Similar structure but with a bromo group instead of chloro, leading to different reactivity and applications.
2,2’-[1,4-Phenylene]bis(propan-2-ol): Contains two hydroxyl groups instead of a chloroethanol moiety.
Uniqueness
1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is unique due to its specific substitution pattern and the presence of both chloro and hydroxyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3 |
InChI Key |
XRKKVEHJRHTTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


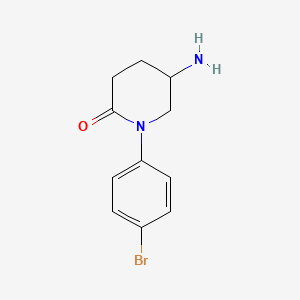
![Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13212695.png)

